Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve the use of solvents like methyl cyanide or DMSO, bases like potassium carbonate, and oxidants like tert-butyl hydroperoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate .
- Ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate .
Uniqueness
Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate is unique due to its specific substitution pattern and the presence of both benzoxazole and dimethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-24-15-8-11(18(23)26-3)13(9-16(15)25-2)20-17(22)10-28-19-21-12-6-4-5-7-14(12)27-19/h4-9H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWWIOKPKINLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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